molecular formula C33H37N5O3 B12960951 (R)-tert-Butyl (2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate

(R)-tert-Butyl (2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate

Cat. No.: B12960951
M. Wt: 551.7 g/mol
InChI Key: LFHXFOHBQQLKLO-GDLZYMKVSA-N
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Description

®-tert-Butyl (2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate is a complex organic compound that features an indole moiety, a triazole ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate typically involves multiple stepsCommon reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and tert-butyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxybenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring can interact with metal ions, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl (2-(1H-indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate is unique due to its combination of indole, triazole, and carbamate groups. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C33H37N5O3

Molecular Weight

551.7 g/mol

IUPAC Name

tert-butyl N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]carbamate

InChI

InChI=1S/C33H37N5O3/c1-33(2,3)41-32(39)35-29(20-25-21-34-28-13-9-8-12-27(25)28)31-37-36-30(19-16-23-10-6-5-7-11-23)38(31)22-24-14-17-26(40-4)18-15-24/h5-15,17-18,21,29,34H,16,19-20,22H2,1-4H3,(H,35,39)/t29-/m1/s1

InChI Key

LFHXFOHBQQLKLO-GDLZYMKVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C3=NN=C(N3CC4=CC=C(C=C4)OC)CCC5=CC=CC=C5

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C3=NN=C(N3CC4=CC=C(C=C4)OC)CCC5=CC=CC=C5

Origin of Product

United States

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